1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-(2,3-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound characterized by the presence of a dichlorophenyl group attached to a pyrrole ring, which is further substituted with two methyl groups and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where 2,3-dichlorobenzoyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Aldehyde Functionalization: The aldehyde group can be introduced via a Vilsmeier-Haack reaction, where the pyrrole compound reacts with a formylating reagent such as DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products
Oxidation: 1-(2,3-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-(2,3-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.
Substitution: 1-(2,3-Diaminophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (if amine is the nucleophile).
Scientific Research Applications
1-(2,3-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dichlorophenyl group can enhance binding affinity to hydrophobic pockets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dichlorophenyl)piperazine: Another compound with a dichlorophenyl group, used in the synthesis of antipsychotic drugs.
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the dichlorophenyl group, making it less hydrophobic and potentially less bioactive.
Uniqueness
1-(2,3-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the dichlorophenyl and aldehyde groups allows for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c1-8-6-10(7-17)9(2)16(8)12-5-3-4-11(14)13(12)15/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZNZBLCWAILCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C(=CC=C2)Cl)Cl)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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